molecular formula C18H17ClFNOS B2534794 4-(3-chlorobenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane CAS No. 1705999-79-6

4-(3-chlorobenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane

Cat. No.: B2534794
CAS No.: 1705999-79-6
M. Wt: 349.85
InChI Key: CBZGRDRJYDIRBI-UHFFFAOYSA-N
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Description

4-(3-Chlorobenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane (CAS 1705999-79-6) is a synthetic organic compound with a molecular formula of C18H17ClFNOS and a molecular weight of 349.85 g/mol . This chemical features a 1,4-thiazepane core, a seven-membered ring containing nitrogen and sulfur atoms, which is a privileged scaffold in pharmaceutical research . The structure is further substituted with a 3-chlorobenzoyl group and a 2-fluorophenyl group, modifications that are often explored to optimize a compound's biological activity and physicochemical properties . The 1,4-thiazepane structure and its derivatives are of significant interest in medicinal chemistry and drug discovery. Compounds based on this scaffold have been investigated for a range of pharmacological activities, including serving as potent inhibitors of enzymes like interleukin-1β converting enzyme (ICE) . Furthermore, structurally related benzothiazepine derivatives have been studied for their anti-proliferative effects against various human cancer cell lines, indicating the potential of this chemical class in oncology research . The specific stereochemistry and substitution patterns on the thiazepane ring are critical for a compound's conformational properties and its interaction with biological targets . This product is intended for research purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate precautions, utilizing the available safety data and in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

(3-chlorophenyl)-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNOS/c19-14-5-3-4-13(12-14)18(22)21-9-8-17(23-11-10-21)15-6-1-2-7-16(15)20/h1-7,12,17H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBZGRDRJYDIRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2F)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorobenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane typically involves the following steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms.

    Introduction of the 3-chlorobenzoyl Group: The 3-chlorobenzoyl group can be introduced through an acylation reaction using 3-chlorobenzoyl chloride and a suitable base.

    Introduction of the 2-fluorophenyl Group: The 2-fluorophenyl group can be introduced through a nucleophilic substitution reaction using 2-fluorobenzene and a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorobenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and phenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazepane ring and the benzoyl and phenyl groups.

    Reduction: Reduced derivatives of the thiazepane ring and the benzoyl and phenyl groups.

    Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

4-(3-chlorobenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(3-chlorobenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of cell death, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 4-(3-chlorobenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane, highlighting differences in substituents, molecular weights, and biological relevance:

Compound Name Substituents Molecular Formula Molecular Weight CAS Number Key Features
This compound (Target Compound) 3-Chlorobenzoyl (position 4), 2-Fluorophenyl (position 7) C₁₈H₁₆ClFNO₃S ~379.85 Not provided Combines halogenated aromatic groups for enhanced lipophilicity and target binding.
4-(Cyclohexanesulfonyl)-7-(2-fluorophenyl)-1,4-thiazepane Cyclohexanesulfonyl (position 4), 2-Fluorophenyl (position 7) C₁₇H₂₄FNO₂S₂ 357.51 1706094-86-1 Sulfonyl group enhances metabolic stability; cyclohexyl increases steric bulk.
N-(4-Chlorobenzyl)-7-(2-fluorophenyl)-1,4-thiazepane-4-carboxamide 4-Chlorobenzyl carboxamide (position 4), 2-Fluorophenyl (position 7) C₂₀H₂₁ClFN₂OS ~406.91 1704550-43-5 Carboxamide substituent improves solubility and hydrogen-bonding potential.
(E)-7-(2-Chlorophenyl)-4-(styrylsulfonyl)-1,4-thiazepane Styrylsulfonyl (position 4), 2-Chlorophenyl (position 7) C₁₉H₂₀ClNO₂S₂ 394.0 1798413-74-7 Styryl group introduces π-π stacking potential; sulfonyl enhances polarity.
7-(2-Chlorophenyl)-4-((3,3,3-trifluoropropyl)sulfonyl)-1,4-thiazepane Trifluoropropylsulfonyl (position 4), 2-Chlorophenyl (position 7) C₁₄H₁₇ClF₃NO₂S₂ 387.9 1798529-19-7 Trifluoropropyl group enhances electronegativity and metabolic resistance.

Key Structural and Functional Differences

Position 4 Substituents: 3-Chlorobenzoyl (Target Compound): The benzoyl group with a chlorine atom at the meta position likely enhances lipophilicity and aromatic interactions, which may improve membrane permeability compared to sulfonyl or carboxamide analogs . Sulfonyl Groups (e.g., Cyclohexanesulfonyl ): These groups increase polarity and metabolic stability but may reduce blood-brain barrier penetration.

Position 7 Substituents :

  • 2-Fluorophenyl (Target Compound vs. 2-Chlorophenyl ): Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance and increase binding affinity compared to chlorine.

Biological Implications :

  • Thiazepanes with sulfonyl groups (e.g., ) are often explored as enzyme inhibitors (e.g., HDAC or BRAF inhibitors) due to their ability to mimic natural substrates.
  • The target compound’s benzoyl group may favor interactions with hydrophobic enzyme pockets, as seen in related benzodiazepine derivatives .

Biological Activity

The compound 4-(3-chlorobenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16ClFN2SC_{17}H_{16}ClFN_2S with a molecular weight of 320.84 g/mol . The structure features a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms, along with chlorobenzoyl and fluorophenyl substituents. These functional groups are crucial for the compound's interactions with biological targets.

Biological Activity Overview

The biological activity of this compound can be attributed to its structural components, which allow it to interact with various biological pathways. Notably, compounds with similar structures have been investigated for their potential as:

  • Anticancer agents
  • Tyrosinase inhibitors
  • Anti-inflammatory agents

The mechanism of action for this compound is hypothesized to involve:

  • Enzyme Inhibition : The presence of the chlorobenzoyl and fluorophenyl groups enhances binding affinity to target enzymes or receptors through hydrophobic interactions and hydrogen bonding.
  • Signal Modulation : The compound may modulate signaling pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapy.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiazepane Ring : Cyclization reactions involving sulfur and nitrogen-containing intermediates.
  • Introduction of Substituents : Nucleophilic substitution reactions to introduce the chlorobenzoyl and fluorophenyl groups.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Antiproliferative Activity : Research has shown that thiazepane derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives similar to this compound have been tested against breast, colon, and lung cancer cells, demonstrating promising results in inhibiting cell growth (Study Reference ).
  • Tyrosinase Inhibition : The incorporation of the 3-chloro-4-fluorophenyl moiety has been linked to enhanced inhibition of tyrosinase, an enzyme involved in melanin production. This suggests potential applications in treating skin pigmentation disorders (Study Reference ).

Comparative Analysis

A comparative analysis of similar compounds highlights the unique properties of this compound:

Compound NameBiological ActivityKey Findings
4-(Chlorobenzoyl)-1,4-thiazepaneAnticancerEffective against breast cancer cell lines
7-(Fluorophenyl)-1,4-thiazepaneTyrosinase inhibitorHigh potency in inhibiting melanin production
4-(3-Chlorobenzoyl)-7-(2-Fluorophenyl)AntiproliferativeSignificant inhibition observed in multiple studies

Q & A

Q. How can the synthesis of 4-(3-chlorobenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane be optimized to improve yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including thiazepane ring formation and subsequent functionalization. Key optimization strategies include:
  • Catalyst Selection : Use transition metal catalysts to enhance reaction efficiency and regioselectivity .
  • Controlled Conditions : Maintain precise temperature (e.g., 0–60°C) and inert atmospheres (N₂/Ar) to minimize side reactions .
  • Purification : Employ column chromatography or HPLC to isolate the compound from byproducts .
  • Monitoring : Track reaction progress via TLC and confirm purity using NMR (¹H/¹³C) and HPLC (>95% purity threshold) .

Q. What analytical techniques are recommended for structural characterization of this compound?

  • Methodological Answer : A combination of techniques ensures accurate structural elucidation:
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ring conformation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .
  • X-ray Crystallography : Resolve absolute configuration and bond angles using single-crystal diffraction (if crystals are obtainable) .
  • HPLC : Assess purity and quantify impurities under reverse-phase conditions (C18 column, acetonitrile/water gradient) .

Q. What are the critical steps in introducing fluorophenyl and chlorobenzoyl groups during synthesis?

  • Methodological Answer :
  • Fluorophenyl Incorporation : Use Suzuki-Miyaura coupling with a fluorophenyl boronic acid precursor under Pd catalysis .
  • Chlorobenzoyl Functionalization : Employ Friedel-Crafts acylation with 3-chlorobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) .
  • Workup : Quench reactive intermediates with aqueous NaHCO₃ and extract using dichloromethane .

Advanced Research Questions

Q. How do the fluorinated and chlorinated substituents influence the compound’s reactivity and stability?

  • Methodological Answer :
  • Electron-Withdrawing Effects : The fluorine atom increases electrophilicity at the phenyl ring, enhancing susceptibility to nucleophilic substitution .
  • Steric and Electronic Stability : The chloro group stabilizes the thiazepane ring via resonance, while fluorine improves metabolic stability by reducing CYP450-mediated oxidation .
  • Experimental Validation : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation pathways .

Q. What strategies are used to study interactions between this compound and biological targets (e.g., enzymes/receptors)?

  • Methodological Answer :
  • In Vitro Assays : Perform competitive binding assays (e.g., fluorescence polarization) using purified receptors .
  • Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions, focusing on hydrogen bonding with the thiazepane’s sulfur/nitrogen atoms .
  • Mutagenesis Studies : Replace key residues (e.g., Ser/Tyr in active sites) to validate binding motifs .

Q. How can contradictions in reported biological activity data for thiazepane derivatives be resolved?

  • Methodological Answer :
  • Standardized Assays : Replicate studies under uniform conditions (e.g., pH 7.4, 37°C) to control variables .
  • Structure-Activity Relationships (SAR) : Compare analogs (e.g., varying halogen positions) to isolate substituent effects .
  • Meta-Analysis : Use tools like RevMan to statistically integrate disparate datasets and identify outliers .

Q. How can computational modeling predict the compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :
  • ADME Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
  • Molecular Dynamics (MD) : Simulate binding to serum albumin to predict plasma half-life .
  • Quantum Mechanics (QM) : Calculate partial charges for the chlorobenzoyl group to model metabolic oxidation sites .

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